

# Cy5.5 NHS Ester: Application Notes and Protocols for Amine Labeling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cy5.5 acetate

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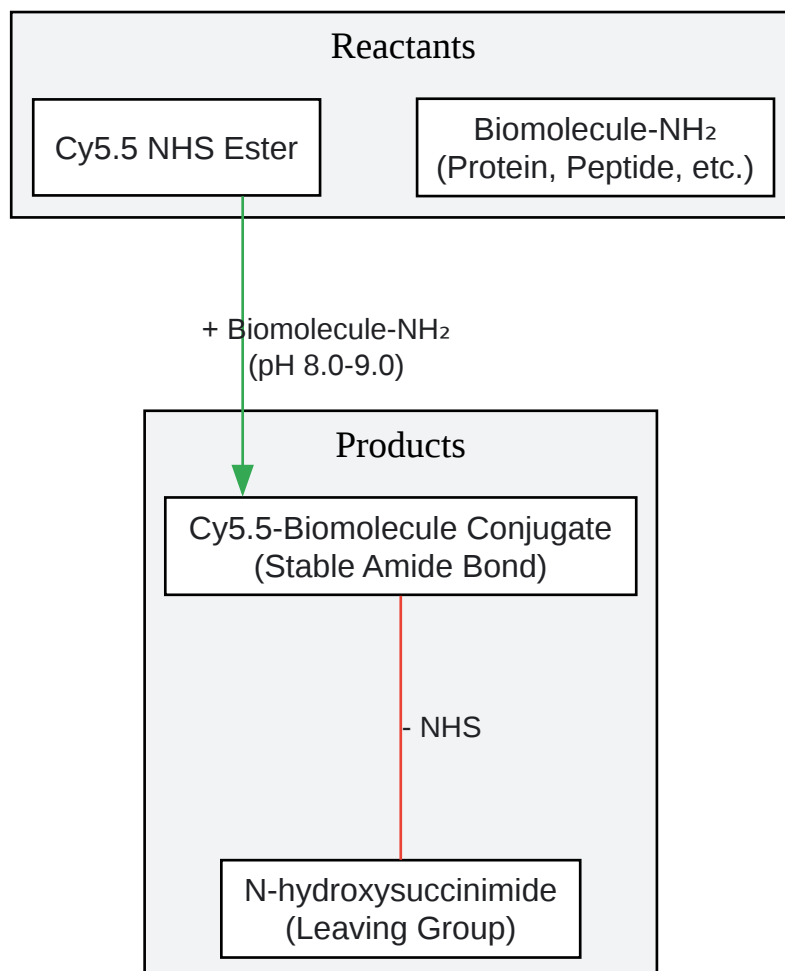
## Introduction

This document provides detailed information and protocols for the use of Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester for the fluorescent labeling of primary amines in biomolecules. Cy5.5 is a bright, far-red fluorescent dye spectrally similar to Alexa Fluor® 680 and DyLight® 680, making it an excellent choice for applications requiring low background autofluorescence, such as in vivo imaging.[1] The NHS ester functional group allows for efficient and specific covalent labeling of primary amines, commonly found on the lysine residues and N-terminus of proteins and antibodies, as well as on amine-modified oligonucleotides.[2][3][4] This technology is pivotal in various research and drug development applications, including immunofluorescence, flow cytometry, fluorescence resonance energy transfer (FRET), and in vivo imaging to track the distribution and metabolism of therapeutic agents.[5]

## Chemical Properties and Reaction Chemistry

Cy5.5 NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable, irreversible amide bond.[6] The reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-9.0), where the primary amine is deprotonated and acts as a strong nucleophile, attacking the carbonyl carbon of the NHS ester.[7][8] This leads to the release of the N-hydroxysuccinimide leaving group.[6] The primary competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH and in dilute protein solutions.[8]

Below is a diagram illustrating the reaction between Cy5.5 NHS ester and a primary amine-containing biomolecule.



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Caption: Reaction of Cy5.5 NHS ester with a primary amine.

## Quantitative Data Summary

The following tables summarize key quantitative data for Cy5.5 NHS ester and its application in amine labeling.

Table 1: Spectral Properties of Cy5.5

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	~675 nm[1][9]
Emission Maximum ( $\lambda_{em}$ )	~693-694 nm[1][9]
Molar Extinction Coefficient ( $\epsilon$ )	~190,000 - 250,000 $\text{cm}^{-1}\text{M}^{-1}$ [1][10]
Recommended Laser Lines	633 nm or 647 nm[3]

Table 2: Recommended Reaction Conditions for Amine Labeling

Parameter	Recommended Value	Notes
Protein Concentration	2-10 mg/mL[11]	Higher concentrations can improve labeling efficiency.
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Avoid buffers containing primary amines (e.g., Tris, glycine).[12][13]
Reaction pH	8.0 - 9.0[8][11]	Optimal for deprotonation of primary amines.
Dye:Protein Molar Ratio	5:1 to 20:1[14]	This should be optimized for each specific protein.[15]
Reaction Time	1 - 4 hours at room temperature or overnight on ice[12][16]	
Quenching Reagent	1 M Tris-HCl, pH 8.0 or 1 M Glycine[6]	Added to stop the reaction by consuming unreacted NHS ester.

## Experimental Protocols

### Protocol 1: General Protein Labeling with Cy5.5 NHS Ester

This protocol provides a general guideline for the conjugation of a protein (e.g., an antibody) with Cy5.5 NHS ester.

#### Materials:

- Cy5.5 NHS ester (lyophilized powder)
- Protein to be labeled (in an amine-free buffer like PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[[6](#)]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[[14](#)]

#### Procedure:

- Prepare Protein Solution:
  - Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against PBS.[[13](#)]
  - Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[[11](#)]
- Prepare Cy5.5 NHS Ester Stock Solution:
  - Just before use, dissolve the lyophilized Cy5.5 NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[[14](#)] Vortex briefly to ensure it is fully dissolved.
- Labeling Reaction:
  - Calculate the required volume of the Cy5.5 NHS ester stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 15:1 ratio is a good starting point).[[14](#)][[15](#)]
  - Slowly add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.

- Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring or rotation.[\[15\]](#)
- Quench Reaction:
  - (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[\[15\]](#)
  - Incubate for an additional 10-15 minutes at room temperature.[\[15\]](#)
- Purify the Conjugate:
  - Separate the Cy5.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
  - Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

## Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring experimental reproducibility.

Procedure:

- Measure the absorbance of the purified Cy5.5-protein conjugate at 280 nm ( $A_{280}$ ) and at the absorbance maximum of Cy5.5 (~675 nm,  $A_{\text{max}}$ ).
- Calculate the concentration of the protein using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$$

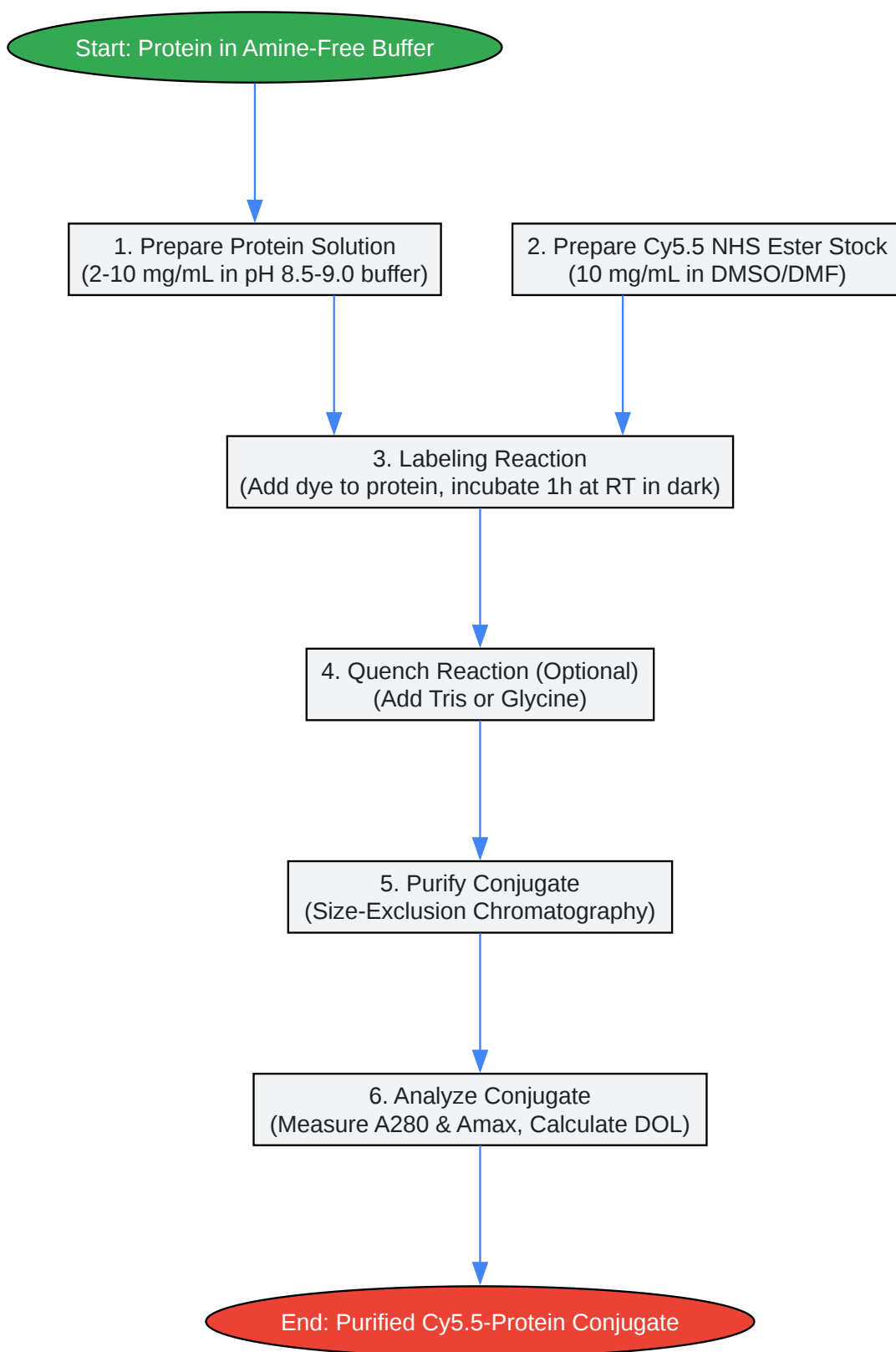
- CF is the correction factor for the absorbance of the dye at 280 nm ( $A_{280}$  of the dye /  $A_{\text{max}}$  of the dye). For Cy5.5, this is approximately 0.05.[\[17\]](#)[\[18\]](#)
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the Degree of Labeling (DOL) using the following formula:

$$\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of Cy5.5 at its  $A_{\text{max}}$  (~250,000 M<sup>-1</sup>cm<sup>-1</sup>).[\[17\]](#)[\[18\]](#)

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a protein with Cy5.5 NHS ester.



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Caption: Workflow for protein labeling with Cy5.5 NHS ester.

## Applications in Drug Development

The ability to fluorescently label biomolecules with Cy5.5 NHS ester is highly valuable in the field of drug development. Key applications include:

- **In Vivo Imaging:** The far-red emission of Cy5.5 allows for deep tissue penetration and minimal autofluorescence, making it ideal for non-invasively tracking the biodistribution, tumor targeting, and pharmacokinetics of labeled therapeutic proteins, antibodies, or drug delivery nanoparticles in animal models.[9]
- **Cellular Uptake and Trafficking:** Labeled drug candidates or delivery vehicles can be visualized at the cellular and subcellular level to study mechanisms of action and intracellular fate.
- **High-Throughput Screening:** Cy5.5-labeled ligands can be used in fluorescence-based binding assays for drug screening and discovery.
- **Flow Cytometry:** Labeled antibodies are widely used for cell sorting and analysis in preclinical studies.[5]

## Storage and Stability

- **Lyophilized Powder:** Store at -20°C, desiccated and protected from light. It is stable for at least one to two years under these conditions.[9][19]
- **Stock Solutions in DMSO/DMF:** Aliquot and store at -20°C for up to 1-2 months.[12] Avoid repeated freeze-thaw cycles.[13] Aqueous solutions of the NHS ester are not stable and should be used immediately.[9][12]

By following these guidelines and protocols, researchers can effectively utilize Cy5.5 NHS ester for the robust and reproducible fluorescent labeling of biomolecules for a wide range of applications in research and drug development.

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